4-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
4-bromo-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS2/c1-10-7-12(13-3-2-6-21-13)18-19(10)5-4-17-15(20)14-8-11(16)9-22-14/h2-3,6-9H,4-5H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPQNPNSUNGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=CS2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 4-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be represented as follows:
This compound features a thiophene backbone, which is known for its role in various biological activities. The bromine substituent and the pyrazole moiety contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene and pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds similar to 4-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, one study reported that specific pyrazole derivatives exhibited significant COX-2 selectivity with a selectivity index exceeding 8, while also demonstrating minimal gastric toxicity in rat models .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Selectivity Index | Gastric Toxicity (LD50 mg/kg) |
|---|---|---|
| 125a | 8.22 | >2000 |
| 125b | 9.31 | >2000 |
Anticancer Activity
The anticancer potential of compounds containing thiophene and pyrazole rings has been increasingly recognized. Recent investigations have shown that certain derivatives can inhibit cancer cell proliferation significantly. For instance, novel compounds derived from pyrazole structures displayed IC50 values in the nanomolar range against various cancer cell lines .
Case Study: Inhibition of Cancer Cell Lines
In a study focusing on the anticancer activity of pyrazole derivatives, several compounds were tested against human colon adenocarcinoma and breast cancer cell lines. The most potent compound exhibited an IC50 value of approximately 92.4 µM across multiple cancer types .
Table 3: Anticancer Activity Data
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Colon Adenocarcinoma (CXF HT-29) | 92.4 |
| Compound B | Breast Cancer | <100 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiophene and pyrazole derivatives, including this compound. For example, derivatives with similar structures exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong efficacy.
Anti-inflammatory Properties
Research has indicated that compounds containing thiophene and pyrazole moieties can exhibit anti-inflammatory effects. These compounds may inhibit key inflammatory mediators, providing potential therapeutic benefits in treating inflammatory diseases. Specific mechanisms may include the modulation of cytokine release and inhibition of inflammatory enzymes.
Anticancer Potential
The anticancer properties of 4-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide have also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several studies have highlighted the applications of this compound in various fields:
- Antimicrobial Research : A study published in a peer-reviewed journal demonstrated that derivatives similar to 4-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide showed promising antimicrobial activity against resistant strains of bacteria.
- Cancer Therapy : Another research project focused on the anticancer effects of thiophene-pyrazole derivatives, indicating that these compounds could serve as lead candidates for developing new cancer therapeutics.
- Inflammation Models : Experimental models assessing anti-inflammatory properties revealed that related compounds could significantly reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating chronic inflammatory conditions.
Preparation Methods
Synthesis of 5-Methyl-3-(thiophen-2-yl)-1H-pyrazole
The pyrazole ring is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. A modified Knorr pyrazole synthesis is employed:
Procedure :
- Reactants : Thiophen-2-carbaldehyde (1.0 equiv), acetylacetone (1.2 equiv), hydrazine hydrate (1.5 equiv).
- Conditions : Reflux in ethanol (12 h), acid catalysis (HCl, 0.1 equiv).
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 7:3).
- Yield : 68–72%.
Mechanistic Insight :
The reaction proceeds via enolization of acetylacetone, nucleophilic attack by hydrazine, and subsequent cyclization. The thiophen-2-yl group directs regioselectivity to the 3-position due to electronic effects.
Alkylation to Form 2-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine
Introducing the ethylamine spacer requires selective N-alkylation of the pyrazole:
Method A : Mitsunobu Reaction
- Reactants : 5-Methyl-3-(thiophen-2-yl)-1H-pyrazole (1.0 equiv), 2-aminoethanol (1.5 equiv), DIAD (1.2 equiv), PPh₃ (1.2 equiv).
- Conditions : Dry THF, 0°C → rt, 24 h.
- Workup : Filtration, solvent evaporation, purification via flash chromatography (CH₂Cl₂/MeOH 9:1).
- Yield : 55–60%.
Method B : Direct Alkylation
- Reactants : Pyrazole (1.0 equiv), 2-chloroethylamine hydrochloride (2.0 equiv), K₂CO₃ (3.0 equiv).
- Conditions : DMF, 80°C, 48 h.
- Workup : Aqueous extraction, recrystallization (EtOH/H₂O).
- Yield : 40–45%.
Comparison :
Mitsunobu offers better regiocontrol but lower atom economy. Direct alkylation is cost-effective but requires stringent temperature control to avoid side reactions.
Amide Coupling with 4-Bromothiophene-2-carboxylic Acid
The final step involves coupling the ethylamine intermediate with 4-bromothiophene-2-carboxylic acid. Two protocols are validated:
Protocol 1 (TiCl₄/Pyridine) :
- Reactants : 4-Bromothiophene-2-carboxylic acid (1.0 equiv), ethylamine intermediate (1.1 equiv), TiCl₄ (1.5 equiv).
- Conditions : Pyridine, 0°C → rt, 6 h.
- Workup : Quench with ice-HCl, extract with EtOAc, dry (Na₂SO₄), column chromatography (hexane/EtOAc 1:1).
- Yield : 65–70%.
Protocol 2 (DCC/DMAP) :
- Reactants : Acid (1.0 equiv), amine (1.1 equiv), DCC (1.3 equiv), DMAP (0.1 equiv).
- Conditions : DCM, rt, 24 h.
- Workup : Filter DCU, concentrate, purify via recrystallization (EtOH).
- Yield : 75–80%.
Critical Analysis :
- TiCl₄ method avoids carbodiimide byproducts but requires anhydrous conditions.
- DCC/DMAP offers higher yields but necessitates careful stoichiometry to prevent epimerization.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Electronic effects of the thiophene ring favor substitution at the 3-position. DFT studies indicate that the thiophen-2-yl group lowers the LUMO energy at C-3, facilitating nucleophilic attack.
Stability of Ethylamine Intermediate
The primary amine is prone to oxidation. Protection as a Boc-derivative during alkylation (e.g., using tert-butyl carbamate) improves stability, with subsequent deprotection via TFA/CH₂Cl₂ (1:1).
Solubility Considerations
4-Bromothiophene-2-carboxylic acid exhibits limited solubility in nonpolar solvents. Pre-activation as an acid chloride (using SOCl₂) enhances reactivity in DCM or THF.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) showed ≥98% purity with tₖ = 6.72 min.
Q & A
Q. What synthetic methodologies are most effective for preparing thiophene-2-carboxamide derivatives with pyrazole substituents?
- Answer : The compound’s core structure can be synthesized via multi-step routes involving: (i) Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine analogs to form the pyrazole ring (e.g., using ammonium acetate as a catalyst in ethanol) . (ii) Bromination at the thiophene’s 4-position using NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination . (iii) Amide coupling via EDCI/HOBt-mediated reactions to attach the ethyl-pyrazole side chain to the thiophene carboxamide .
- Key optimization : Reaction yields (e.g., 76–86% for similar compounds in ) depend on solvent polarity and temperature. Ethanol/water mixtures reduce side products .
Q. How are spectroscopic techniques (IR, NMR, MS) applied to characterize this compound?
- Answer :
- IR : Confirms amide C=O (~1650–1680 cm⁻¹), thiophene C-S-C (~680–710 cm⁻¹), and pyrazole N-H (~3200 cm⁻¹) groups .
- ¹H/¹³C NMR : Assignments for bromo-thiophene protons (δ 6.8–7.5 ppm), pyrazole methyl groups (δ 2.3–2.5 ppm), and ethyl linker protons (δ 3.8–4.2 ppm) are critical. Coupling constants (e.g., J = 3.6 Hz for thiophene-protons) resolve regiochemistry .
- HRMS : Validates molecular weight (e.g., M⁺ at m/z 433.9 for C₁₆H₁₄BrN₃O₂S) and isotopic patterns for bromine .
Q. What computational tools are used to predict the compound’s reactivity or binding affinity?
- Answer :
- DFT calculations (e.g., Gaussian 09) model electrophilic substitution sites on the thiophene ring .
- Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinase domains) by aligning the pyrazole-thiophene scaffold into hydrophobic pockets .
- ADMET prediction (SwissADME) assesses solubility (LogP ~3.2) and metabolic stability .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in subsequent functionalization reactions?
- Answer : Bromine at position 4 of the thiophene ring directs electrophilic attacks (e.g., Suzuki coupling) to position 5 via resonance effects. For example, Vilsmeier-Haack formylation selectively targets electron-rich positions adjacent to the pyrazole nitrogen . Computational studies () show that bromine’s electron-withdrawing effect reduces electron density at position 4, favoring substitutions at position 5 .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. antitumor assays) often arise from: (i) Solvent-dependent aggregation : Use DLS (Dynamic Light Scattering) to detect nanoaggregates in aqueous buffers . (ii) Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition . (iii) Metabolic instability : LC-MS/MS assays in liver microsomes quantify oxidative dealkylation of the ethyl linker .
Q. How are reaction byproducts identified and minimized during scale-up synthesis?
- Answer :
- Byproduct profiling : LC-HRMS detects impurities like debrominated derivatives (M-79/81 Da) or hydrolyzed amides .
- Process optimization : Use flow chemistry to control exothermic steps (e.g., bromination) and reduce dimerization .
- Catalyst screening : Replace traditional EDCI/HOBt with RuPhos Pd G3 for cleaner Buchwald-Hartwig couplings of pyrazole intermediates .
Q. What role do solvent effects play in the crystallization of this compound for X-ray studies?
- Answer : Slow evaporation from DMF/EtOH mixtures yields single crystals suitable for XRD. Solvent polarity influences π-π stacking of thiophene-pyrazole moieties, as seen in similar structures (e.g., PDB ID 5TZ1) . CAUTION : Bromine’s heavy atom effect improves diffraction but requires low-temperature (100 K) data collection to mitigate radiation damage .
Methodological Tables
Q. Table 1. Key Spectral Data for Analogous Compounds
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|---|
| Thiophene C-S-C | 680–710 | - | 125–130 (C-S) | |
| Amide C=O | 1650–1680 | - | 165–170 (C=O) | |
| Pyrazole N-H | 3200–3250 | 8.1–8.3 (s, 1H) | - |
Q. Table 2. Reaction Optimization for Pyrazole-Thiophene Coupling
| Condition | Yield (%) | Byproducts | Source |
|---|---|---|---|
| EDCI/HOBt, DMF, RT | 76 | Hydrolyzed amide (~5%) | |
| RuPhos Pd G3, dioxane | 89 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
